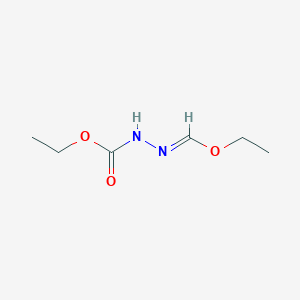
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is a chemical compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound, like other esters, contains a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .
Méthodes De Préparation
The preparation of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalystThe reaction conditions usually require heating the mixture to facilitate the formation of the ester . Industrial production methods may involve the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent .
Analyse Des Réactions Chimiques
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of fragrances, flavors, and other commercial products.
Mécanisme D'action
The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be compared with other similar compounds, such as:
Ethyl acetate: Both compounds are esters and share similar chemical properties, but this compound has unique structural features that differentiate it from ethyl acetate.
Methyl butyrate: Another ester with similar properties, but with different applications and reactivity.
This compound stands out due to its specific molecular structure and the unique applications it offers in various fields.
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
ethyl (1E)-N-ethoxycarbonylmethanehydrazonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5+ |
Clé InChI |
MERMSVPSKLJDBQ-FNORWQNLSA-N |
SMILES isomérique |
CCO/C=N/NC(=O)OCC |
SMILES canonique |
CCOC=NNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















